(S)-2-Phenoxypropionic acid

Catalog No.
S1536628
CAS No.
1912-23-8
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Phenoxypropionic acid

CAS Number

1912-23-8

Product Name

(S)-2-Phenoxypropionic acid

IUPAC Name

(2S)-2-phenoxypropanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1

InChI Key

SXERGJJQSKIUIC-ZETCQYMHSA-N

SMILES

CC(C(=O)O)OC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=CC=C1
  • Herbicide Development

    As a precursor to herbicides, (S)-2-Phenoxypropionic acid is a key component in the development of new selective herbicides. Researchers investigate how modifications to the (S)-2-Phenoxypropionic acid molecule can improve a herbicide's effectiveness against specific weeds while minimizing impact on desirable plants PubChem: ).

  • Metabolism and Degradation

    Understanding how herbicides break down in the environment is crucial for assessing their potential impact. Scientists study the metabolic pathways and degradation rates of (S)-2-Phenoxypropionic acid and its herbicide derivatives in soil and plants ScienceDirect: .

  • Environmental Impact

    The potential environmental impact of herbicides is a major area of scientific research. Studies investigate the effects of (S)-2-Phenoxypropionic acid and related herbicides on soil health, water quality, and non-target organisms such as beneficial insects National Institutes of Health: ).

(S)-2-Phenoxypropionic acid is a chiral compound with the molecular formula C₉H₁₀O₃. It features a phenoxy group attached to a propionic acid moiety, making it structurally significant in various chemical and biological contexts. This compound exists as two enantiomers, (R)- and (S)-2-phenoxypropionic acid, with distinct properties and activities. The (S)-enantiomer is particularly noteworthy for its applications in herbicides and as a chiral building block in organic synthesis.

, including:

  • Esterification: Reacting with alcohols to form esters, often catalyzed by acids or bases.
  • Reduction: Can be reduced to corresponding alcohols, utilizing reducing agents like lithium aluminum hydride.
  • Hydroxylation: Microbial enzymes can hydroxylate the compound at various positions, leading to derivatives with enhanced biological activity .

(S)-2-Phenoxypropionic acid exhibits significant biological properties:

  • Herbicidal Activity: It functions as a herbicide, inhibiting specific enzymes in plants, thus disrupting their growth processes.
  • Anti-inflammatory Effects: Studies have indicated potential anti-inflammatory properties, making it relevant in pharmaceutical research.
  • Chiral Recognition: The compound shows distinct interactions with chiral environments, which is valuable in chiral chromatography and separation techniques .

Various methods are employed for synthesizing (S)-2-phenoxypropionic acid:

  • Chemical Synthesis:
    • Utilizes starting materials like phenol and propionic acid derivatives through acylation reactions.
    • Enantioselective synthesis can be achieved using chiral catalysts.
  • Biotransformation:
    • Microbial fermentation processes can selectively produce the (S)-enantiomer from racemic mixtures using specific strains of bacteria or fungi .
  • Enzymatic Methods:
    • Lipases can catalyze the esterification of (S)-2-phenoxypropionic acid under controlled conditions to enhance yield and selectivity .

(S)-2-Phenoxypropionic acid finds applications in various fields:

  • Agriculture: Primarily used as an herbicide for controlling weeds in crop production.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of bioactive compounds and drugs.
  • Chemical Industry: Utilized as a chiral building block for synthesizing other complex organic molecules .

Interaction studies involving (S)-2-phenoxypropionic acid have focused on its behavior in chiral environments:

  • Chiral Chromatography: The compound's interactions with β-bromo-cyclodextrin have been studied to improve separation techniques in high-performance liquid chromatography.
  • Enzyme Interactions: Investigations into how various lipases interact with this compound reveal insights into its enantioselective properties .

Several compounds share structural similarities with (S)-2-phenoxypropionic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
2-(4-Chlorophenoxy)propionic acidSimilar backboneEnhanced herbicidal activity due to chlorine
2-(4-Methylphenoxy)propionic acidSimilar backboneIncreased lipophilicity enhancing absorption
2-(4-Hydroxyphenoxy)propionic acidSimilar backboneExhibits different biological activities due to hydroxyl group

(S)-2-Phenoxypropionic acid stands out due to its specific enantiomeric form, which imparts distinct biological activities and applications not shared by its structural analogs. Its unique properties make it a valuable compound in both agricultural and pharmaceutical sectors.

XLogP3

1.7

Boiling Point

266.0 °C

Melting Point

117.5 °C

Other CAS

1912-23-8

Wikipedia

(S)-2-Phenoxypropionic acid

Dates

Modify: 2023-08-15

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